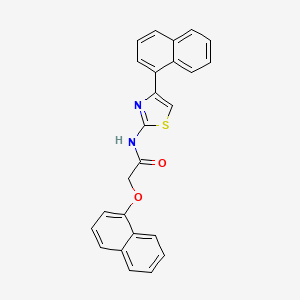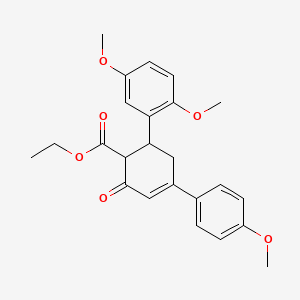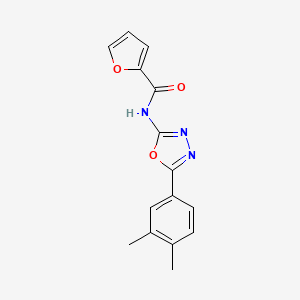![molecular formula C10H17N3O2S B2693485 Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate CAS No. 2460757-15-5](/img/structure/B2693485.png)
Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group, and a carbamate group. The thiazole ring is a heterocyclic ring that is aromatic and planar .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. In general, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
Structural and Synthetic Studies :
- Precursors for Thiadiazolesulfonamides: The compound is related to 1,3,4-thiadiazole derivatives and is involved in studies exploring the bond lengths and angles indicating interactions between sulfonyl groups and the thiadiazole ring (Pedregosa et al., 1996).
- Foldamer Studies: It serves as a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization, with molecules stabilized by hydrogen bonding (Abbas et al., 2009).
- Insecticidal Activity: Derivatives of the compound have been synthesized and shown to possess insecticidal activities against certain pests, indicating its potential in pesticide development (Wang et al., 2011).
- Fujiwara-Moritani Reactions: The compound is used in studies exploring substitutes for benzoquinone in room-temperature Fujiwara-Moritani reactions (Liu & Hii, 2011).
Biological and Pharmaceutical Research :
- Protein Research: An unnatural amino acid derivative, O-tert-Butyltyrosine, which can be incorporated into proteins, has been studied for its potential in NMR tagging in high-molecular-weight systems and submicromolar ligand binding affinities (Chen et al., 2015).
- Synthesis of Biologically Active Compounds: The compound is a key intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), indicating its significance in pharmaceutical research (Zhao et al., 2017).
Material Science and Chemistry :
- Organic Light Emitting Diode (WOLED) Development: Research on thiazolo[5,4-d]thiazole (TzTz) derivatives, which includes tert-butylphenol components, explores their use in white organic light emitting diodes, demonstrating versatility in luminescence and material applications (Zhang et al., 2016).
Environmental and Toxicological Studies :
- Comparative Cytotoxicity: Studies on butylated hydroxytoluene and its methylcarbamate derivative (which includes tert-butyl groups) focus on comparative toxic effects, relevant in environmental and toxicological research (Nakagawa et al., 1994).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, such as voltage-gated sodium channels and collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds can selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a broad spectrum of biological activities .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have been found to suppress cell cytotoxicity
Molecular Mechanism
It is likely that the compound interacts with biomolecules and may influence enzyme activity or gene expression, similar to other 2-aminothiazole derivatives .
Propriétés
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13(4)5-7-6-16-8(11)12-7/h6H,5H2,1-4H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFVHDIDPFSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-amino-5-[(5-chloro-2-thienyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2693404.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2693413.png)

![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)